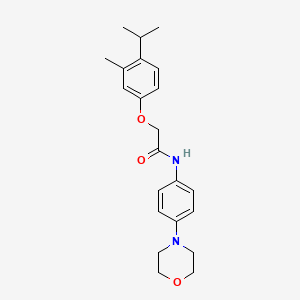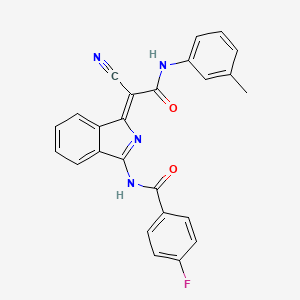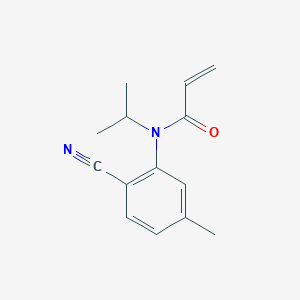
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research as a tool to study the endocannabinoid system.
Wirkmechanismus
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are primarily found in the central and peripheral nervous systems. Activation of these receptors by this compound leads to a variety of physiological effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been shown to have anti-inflammatory and analgesic effects, and may have potential therapeutic applications for the treatment of pain and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide in scientific research is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of precision. However, one of the limitations of using this compound is its potential for abuse, and researchers must take appropriate precautions to ensure that the compound is used safely and responsibly.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide and other synthetic cannabinoids. One area of interest is the development of more selective and potent agonists of the cannabinoid receptors, which may have potential therapeutic applications for a variety of conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and other physiological systems, which may have implications for public health and safety.
Synthesemethoden
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide is typically synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylpropylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to bind with high affinity to both the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes.
Eigenschaften
IUPAC Name |
N-(2-cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-5-14(17)16(10(2)3)13-8-11(4)6-7-12(13)9-15/h5-8,10H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKGSYQHDZPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N(C(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)
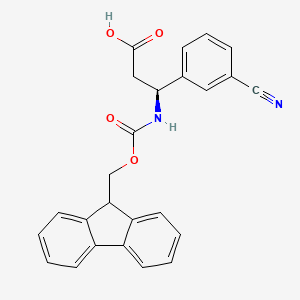


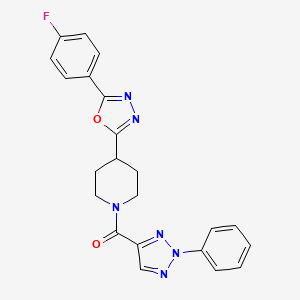
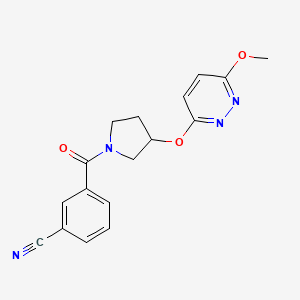
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)
